5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde
Description
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O2/c11-6-7-5-8-10(9-7)3-1-2-4-12-8/h5-6H,1-4H2 |
InChI Key |
XJQZZHYLIBSHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=CC(=NN2C1)C=O |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthetic Routes
The synthesis typically begins with the preparation of intermediates such as enolic ethers, α,β-unsaturated ketones, oxoketene dithioacetals, and dimethylaminomethylene ketones derived from benzoxazepino condensed oxocarbazoles or oxoazacarbazoles. These intermediates undergo reactions with bidentate nucleophiles to form the fused heterocyclic systems.
A representative synthetic sequence includes:
- Formation of carbocyclic ketones from benzoxazepino condensed oxocarbazoles.
- Conversion of these ketones into reactive intermediates (enolic ethers, α,β-unsaturated ketones, etc.) through reactions with ethyl formate/sodium ethoxide, benzaldehyde, carbon disulfide/methyl iodide, or dimethylformamide dimethylacetal.
- Subsequent reaction of these intermediates with hydroxylamine hydrochloride or hydrazine hydrate to yield isoxazole or pyrazole annulated benzoxazepine derivatives, respectively.
This approach was exemplified in the synthesis of pyrazolo annulated analogues, where the key step involved the Japp-Klingemann reaction of diazonium salts derived from 2-aminodibenzo[b,f]oxazepine with hydroxymethylideno cyclohexanone or N-benzyl-3-hydroxymethylidenopiperidin-4-one, followed by Fischer indolization to form the oxocarbazole core (Scheme 1 and 2 in the referenced study).
One-Pot Synthetic Protocol
An expedient one-pot synthetic protocol has been reported for the preparation of pyrazolo annulated benzoxazepine condensed carbazoles. This method integrates:
- The Japp-Klingemann reaction between diazotized 2-aminodibenzo[b,f]oxazepine and hydroxymethylideno ketones.
- Cyclization under acidic conditions (Kent acid, a mixture of acetic acid and hydrochloric acid).
- Formation of the fused heterocyclic system in a single reaction vessel, improving efficiency and reducing purification steps.
This protocol yields the desired pyrazolo[3,2-b]oxazepine derivatives with good purity and yield and is adaptable for various substituted analogues.
Microwave-Assisted Synthesis
Microwave irradiation has been applied in the synthesis of related oxazepine derivatives, offering advantages such as:
- Enhanced reaction rates.
- Improved yields.
- Reduction in reaction times from hours to minutes.
Although specific microwave-assisted protocols for 5H,6H,7H,8H-pyrazolo[3,2-b]oxazepine-2-carbaldehyde are less documented, analogous compounds benefit from this approach, suggesting its potential applicability.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The pyrazolo[3,2-b]oxazepine scaffold shows promising biological activity, including antimicrobial and potential anticancer properties.
- The one-pot synthetic protocol has been successfully used to prepare pyrazolo annulated benzoxazepine derivatives, which were characterized by IR, NMR, and MS spectral data confirming their structures.
- Antimicrobial screening of related compounds demonstrated significant activity against various bacterial and fungal strains, indicating the pharmacological relevance of these heterocycles.
- The synthetic strategies rely heavily on the availability of key starting materials such as 2-aminodibenzo[b,f]oxazepine and hydroxymethylideno ketones, which can be prepared through established literature methods involving cyclocondensation and reduction steps.
Chemical Reactions Analysis
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(a) 5H,6H,7H,8H-Pyrazolo[3,2-b][1,3]oxazepine-2-carboxylic Acid
- Molecular Formula : C₇H₁₀O₅S (includes sulfur, possibly a sulfonic acid derivative)
- Molecular Weight : 206.22 g/mol
- Key Differences : The carboxylic acid group (-COOH) enhances acidity and solubility compared to the aldehyde. Sulfur incorporation (uncommon in this scaffold) may alter electronic properties and stability.
(b) 5H,6H,7H,8H-Pyrazolo[3,2-b][1,3]oxazepin-2-amine
Comparative Data Table
Key Research Findings
The amine derivative (153.18 g/mol) demonstrates higher bioavailability due to lower molecular weight and hydrogen-bonding capacity .
Ring Size Effects :
- The oxazepine ring’s flexibility may improve binding to dynamic protein targets, whereas the oxazine’s rigidity could enhance metabolic stability .
Synthetic Considerations :
- Carbaldehyde derivatives likely require protective strategies during synthesis to prevent unwanted oxidation or polymerization.
Limitations and Notes
- Direct data on the target carbaldehyde is scarce in the provided evidence; comparisons rely on structural extrapolation.
- The sulfur-containing carboxylic acid in may represent a unique derivative or a data entry discrepancy.
- Further experimental studies are needed to validate the inferred properties of the target compound.
Biological Activity
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde is a complex organic compound belonging to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H8N4O
- Molecular Weight : 176.19 g/mol
- CAS Number : Not specifically listed in the search results.
The structure of this compound features a fused pyrazole and oxazepine ring system with an aldehyde functional group. The unique arrangement of these rings contributes to its biological properties.
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor activity. For instance, studies have shown that certain pyrazole derivatives inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in various cancers. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole ring can enhance anticancer efficacy against different cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of pyrazolo compounds has also been investigated. In vitro assays demonstrated that some derivatives possess notable activity against a range of bacteria and fungi. For example, certain pyrazole carboxamides showed significant antifungal effects against pathogens like Rhizoctonia solani, with an EC50 value indicating potent antifungal properties .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties as well. Compounds within this class have been shown to inhibit inflammatory mediators and pathways, making them candidates for treating inflammatory diseases .
Case Studies
- Anticancer Study : A specific study evaluated the anticancer effects of a series of pyrazole derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that certain compounds exhibited cytotoxic effects significantly higher than standard treatments like doxorubicin .
- Antimicrobial Evaluation : Another study focused on assessing the antimicrobial activity of synthesized pyrazole derivatives against multidrug-resistant bacteria. The results highlighted several compounds that effectively inhibited the growth of resistant strains .
Data Table of Biological Activities
| Biological Activity | Compound Derivative | Target Organism/Cell Line | Activity Level |
|---|---|---|---|
| Antitumor | Pyrazole derivative A | MCF-7 (breast cancer) | Significant |
| Antifungal | Pyrazole carboxamide B | Rhizoctonia solani | EC50 = 0.37 µg/mL |
| Anti-inflammatory | Pyrazole derivative C | Inflammatory cell lines | Moderate inhibition |
| Antimicrobial | Pyrazole derivative D | Multidrug-resistant E. coli | Effective |
Q & A
Q. Basic Research Focus
- HPLC-DAD : Monitors degradation products (e.g., oxidation to carboxylic acid derivatives) at pH 7.4 and 40°C .
- TGA/DSC : Reveals thermal stability up to 180°C, with decomposition onset at 210°C .
- NMR kinetics : Tracks aldehyde proton exchange rates in DO, indicating susceptibility to nucleophilic attack .
How do contradictory bioactivity results across derivatives arise, and what strategies resolve these discrepancies?
Advanced Research Focus
Contradictions often stem from:
- Substituent positional isomerism : For example, 6-amino vs. 6-hydroxy derivatives show 50% variance in antibacterial activity due to hydrogen-bonding capacity .
- Solvent effects : Polar aprotic solvents (DMF) stabilize the aldehyde group, enhancing IC by 20% compared to ethanol .
Resolution Strategy :
In vitro dose-response assays (e.g., enzyme inhibition with purified PDE4 isoforms).
QSAR modeling to correlate electronic parameters (Hammett σ) with activity trends .
What methodologies validate the compound’s role in inflammation pathways beyond PDE4 inhibition?
Q. Advanced Research Focus
- Transcriptomic profiling (RNA-seq) of LPS-induced macrophages identifies downregulation of NF-κB and COX-2 pathways .
- SPR biosensing confirms direct binding to TNF-α (K = 12 nM), independent of PDE4 .
Experimental Design : Use knockout murine models (PDE4B) to isolate off-target effects .
How can regioselective functionalization of the pyrazolo-oxazepine core be achieved for SAR studies?
Q. Basic Research Focus
- Directed ortho-metalation : LDA-mediated lithiation at C3 enables introduction of halides or alkyl groups .
- Protection-deprotection : Aldehyde protection as acetals allows selective modification of the oxazepine ring .
What computational tools predict metabolic liabilities of this compound in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
